N1-(4-carbamoylphenyl)-N2-(4-methoxybenzyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

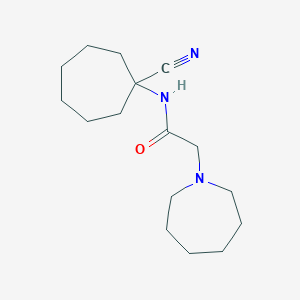

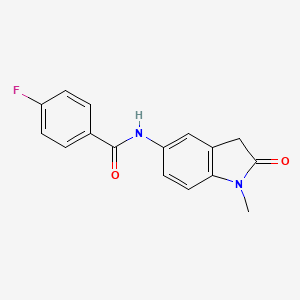

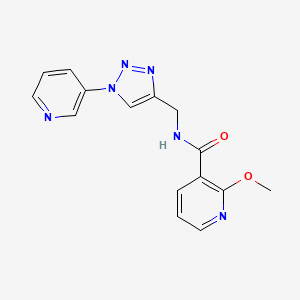

“N1-(4-carbamoylphenyl)-N2-(4-methoxybenzyl)oxalamide” is an organic compound containing carbamoyl and methoxybenzyl functional groups attached to an oxalamide core . Oxalamides are a class of organic compounds containing a C2H2N2O2 moiety .

Molecular Structure Analysis

The molecular structure of “N1-(4-carbamoylphenyl)-N2-(4-methoxybenzyl)oxalamide” would likely show the oxalamide core with the carbamoylphenyl and methoxybenzyl groups attached at the nitrogen atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N1-(4-carbamoylphenyl)-N2-(4-methoxybenzyl)oxalamide” would depend on its specific structure. Oxalamides generally have high melting points due to their ability to form hydrogen bonds .

Wissenschaftliche Forschungsanwendungen

Polymer Applications and Characterization

A novel cationic polymer, synthesized by free-radical polymerization of specific monomers and subsequent quaternization, exhibits unique light-switchable properties from cationic to zwitterionic form. This polymer can condense and release double-strand DNA upon light irradiation and switch its antibacterial activity to a non-toxic character, demonstrating potential in materials science and biomedical engineering (Sobolčiak et al., 2013).

Structural Investigations

Research on oxamide derivatives, including N1-(4-carbamoylphenyl)-N2-(4-methoxybenzyl)oxalamide, has focused on their structural properties. Intramolecular hydrogen bonding in these compounds plays a critical role in stabilizing their structures, which has been thoroughly investigated through NMR and X-ray diffraction studies. Such investigations provide insights into the design and synthesis of novel organic compounds with desired properties (Martínez-Martínez et al., 1998).

Synthetic Methodologies

A novel synthetic approach for the preparation of di- and mono-oxalamides from specific oxirane-2-carboxamides via rearrangement sequences has been developed. This methodology highlights the versatility of oxalamide derivatives in organic synthesis, offering a new formula for the synthesis of anthranilic acid derivatives and oxalamides, showcasing their utility in the development of new synthetic routes (Mamedov et al., 2016).

Catalytic and Biological Applications

Research into the catalytic and biological applications of oxalamide derivatives has led to the discovery of compounds with significant potential. For example, palladium(II) and gold(I) complexes of certain N-heterocyclic carbene ligands derived from oxalamide structures have been synthesized, with studies revealing their structural characteristics and potential catalytic applications (Ray et al., 2007). Additionally, compounds with selective receptor agonist properties have been identified, offering pathways to the treatment of autoimmune diseases through the modulation of specific receptors (Kurata et al., 2017).

Eigenschaften

IUPAC Name |

N'-(4-carbamoylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4/c1-24-14-8-2-11(3-9-14)10-19-16(22)17(23)20-13-6-4-12(5-7-13)15(18)21/h2-9H,10H2,1H3,(H2,18,21)(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVCFDVHIVBKPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-carbamoylphenyl)-N2-(4-methoxybenzyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2,2-dimethylpropanoate](/img/structure/B2575789.png)

![methyl 2-{[4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2575791.png)

![2-[3-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2575799.png)

![ethyl 2-[9-(furan-2-ylmethyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2575803.png)